2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound features a bromo substituent at the 6-position of the imidazo[1,2-a]pyridine ring and an acetic acid functional group, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods involving imidazo[1,2-a]pyridine derivatives. These derivatives are frequently explored in the context of drug development due to their potential as therapeutic agents.
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is classified as a heterocyclic compound. It specifically falls under the category of nitrogen-containing heterocycles, which are pivotal in pharmaceutical chemistry for their biological activity.
The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can be approached through several methodologies:
In synthesis, careful control of reaction parameters such as temperature, time, and reagent concentrations is crucial to achieving high purity and yield. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of synthesized compounds.
The molecular structure of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid consists of:
This arrangement contributes to its chemical properties and biological activity.
The compound's molecular formula is with a molecular weight of approximately 273.08 g/mol. The presence of bromine introduces significant electronic effects that can influence reactivity and interaction with biological targets.
The compound can participate in various chemical reactions including:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate desired transformations.
The mechanism through which 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its biological effects typically involves interactions with specific protein targets within cells. These interactions may modulate signaling pathways relevant to various diseases, particularly cancer.
Studies indicate that imidazo[1,2-a]pyridines can inhibit key enzymes involved in cell proliferation and survival, making them potential candidates for anticancer therapies .
Relevant analyses such as thermal gravimetric analysis could provide insights into its thermal stability and decomposition characteristics.
The primary applications of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid include:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The imidazo[1,2-a]pyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic 5-6 heterocyclic system with nitrogen atoms at key positions. This framework is recognized as a "drug prejudice" scaffold due to its exceptional versatility in drug discovery, demonstrating broad-spectrum biological activities including anticancer, antimicrobial, antiviral, and antimycobacterial properties [1] [2]. The scaffold's drug-likeness stems from its optimal physicochemical properties: moderate logP values (typically 1.5-3.5), molecular weights generally below 350 Da, and the presence of both hydrogen bond acceptors and donors that facilitate target binding [5]. These characteristics collectively contribute to favorable pharmacokinetic profiles and bioavailability, as evidenced by numerous FDA-approved drugs containing this core structure, such as the sedative zolpidem and the anxiolytic alpidem [1].
The molecular architecture of imidazo[1,2-a]pyridine offers exceptional synthetic versatility, enabling regioselective functionalization at multiple positions (C2, C3, C5, C6, and C8). This allows medicinal chemists to precisely modulate electronic properties, steric bulk, and binding interactions with biological targets [5]. The C3 position is particularly amenable to electrophilic substitutions, while the C2 position readily undergoes nucleophilic additions, providing strategic vectors for structural optimization [9]. The remarkable adaptability of this scaffold is further demonstrated by its presence in drugs targeting diverse therapeutic pathways, including GABA receptors, protein kinases, and various microbial targets [1] [2].
Drug Name | Therapeutic Category | Target/Mechanism | Key Functionalization |
---|---|---|---|
Zolpidem | Sedative-hypnotic | GABA-A receptor agonist | Carboxamide at C6 |
Alpidem | Anxiolytic | GABA-A receptor modulator | Piperidinyl at C2 |
Zolimidine | Gastroprotective | Cytoprotective agent | Methyl at C2, Dimethylaminomethyl at C7 |
Soraprazan | Antiulcer | Gastric H+/K+ ATPase inhibitor | Fluorophenyl at C6, Trifluoroethoxy at C2 |
Bromination of the imidazo[1,2-a]pyridine scaffold, particularly at the C6 position, imparts distinct advantages for drug design and development. The 6-bromo substituent serves as both a steric and electronic modulator, significantly influencing the molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile [5]. The bromine atom's substantial size (van der Waals radius ≈ 1.85 Å) creates defined molecular contours that enhance complementarity with hydrophobic binding pockets in target proteins. Simultaneously, its moderate electronegativity (Pauling scale: 2.96) induces subtle electron-withdrawing effects that polarize the π-system, potentially strengthening dipole-dipole interactions and cation-π interactions with biological targets [9].
The strategic importance of C6 bromination is particularly evident in antimicrobial and anticancer applications. In antitubercular drug discovery, 6-bromoimidazo[1,2-a]pyridine derivatives demonstrate exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels [5]. This enhanced activity is attributed to improved membrane permeability and optimized interactions with mycobacterial targets, potentially including decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and ATP synthase. Bromine's presence significantly reduces the compound's susceptibility to oxidative metabolism, particularly at the electron-rich positions adjacent to the nitrogen atoms, thereby extending plasma half-life and improving bioavailability [1] [5].
Beyond serving as a permanent substituent, the C6-bromo group functions as a versatile synthetic handle for further structural elaboration via transition metal-catalyzed cross-coupling reactions. This enables efficient generation of diverse chemical libraries for structure-activity relationship studies:
Compound Class | Target Organism/Cell | IC₅₀/MIC (Non-Bromo) | IC₅₀/MIC (6-Bromo) | Potency Improvement |
---|---|---|---|---|
Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | 1.8 μM | 0.32 μM | 5.6-fold |
2-Aryl-imidazo[1,2-a]pyridines | Pancreatic cancer cell lines | 12.4 μM | 3.7 μM | 3.4-fold |
Imidazo[1,2-a]pyridine-based kinase inhibitors | PDGFRβ cellular assay | 46 nM | 18 nM | 2.6-fold |
The strategic incorporation of bromine at C6 has demonstrated remarkable effects on target engagement. In kinase inhibitor development, 6-bromo derivatives show enhanced binding affinity for platelet-derived growth factor receptor beta (PDGFRβ), a key oncogenic driver in gastrointestinal stromal tumors and gliomas [3]. Molecular modeling studies indicate that the bromine atom establishes favorable halogen bonding interactions with backbone carbonyl oxygens (e.g., Leu595 in PDGFRβ) and fills a hydrophobic subpocket that remains unoccupied in non-halogenated analogues [3] [5]. This dual functionality—serving as both a structural element and synthetic intermediate—makes 6-bromoimidazo[1,2-a]pyridine an indispensable building block in modern medicinal chemistry.
The acetic acid functional group (-CH₂COOH) represents a critical pharmacophore when appended to heterocyclic systems, particularly at the C2 position of imidazo[1,2-a]pyridines. This moiety serves multiple strategic purposes in drug design, significantly enhancing molecular interactions with biological targets while improving physicochemical properties. The acetic acid chain provides conformational flexibility that enables optimal positioning of the carboxylic acid group for salt bridge formation with basic residues (lysine, arginine) in enzyme binding sites, while the methylene linker maintains appropriate distance for these crucial electrostatic interactions [3] [7]. The carboxylic acid functionality dramatically influences the compound's ionization state across physiological pH ranges (typically pKₐ ≈ 4.0-4.5), enhancing water solubility at intestinal pH while potentially improving membrane permeability in the protonated state at gastric pH [6].
The significance of acetic acid functionalization is exemplified in the development of kinase inhibitors targeting oncogenic pathways. Structural optimization studies on PDGFRβ inhibitors revealed that 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid derivatives exhibit superior target selectivity compared to non-carboxylated analogues [3]. The carboxylic acid moiety enables critical hydrogen bonding with Asn253 and Asp256 in the PDGFRβ active site, while simultaneously providing a polar "exit vector" that orients hydrophobic substituents toward specific subpockets [3]. This precise molecular recognition translates to enhanced kinase selectivity profiles, with 2-acetic acid derivatives demonstrating >100-fold selectivity against cFMS and cKIT kinases compared to unsubstituted counterparts, which showed less than 10-fold selectivity [3].
Beyond direct target interactions, the acetic acid group serves as:
Property | Non-Functionalized Imidazopyridine | 2-Acetic Acid Derivative | Significance |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 15-35 μg/mL | 85-150 μg/mL | 3-5 fold improvement |
Plasma Protein Binding (%) | 92-97 | 78-85 | Reduced binding, increased free fraction |
CYP3A4 Inhibition (IC₅₀) | 8.2 μM | >50 μM | Reduced drug interaction potential |
P-glycoprotein Substrate | Yes (efflux ratio >5) | No (efflux ratio <2) | Improved CNS penetration |
Bioavailability (rat, oral) | 23-38% | 65-82% | Enhanced absorption |
The acetic acid functionality dramatically alters absorption and distribution profiles. Studies on structurally diverse compounds reveal that the ionizable carboxylic acid reduces plasma protein binding by 10-15% compared to non-acid analogues, thereby increasing the free fraction available for pharmacological activity [3] [6]. Additionally, these derivatives demonstrate significantly reduced P-glycoprotein-mediated efflux (efflux ratios <2 versus >5 for non-carboxylated analogues), potentially enhancing central nervous system penetration where required for therapeutic effect [3]. The presence of the carboxylic acid group also diminishes interaction with cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4, reducing the potential for drug-drug interactions—a crucial consideration in polypharmacy scenarios common in oncology and infectious disease treatment [3].
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid represents a structurally optimized hybrid molecule that synergistically combines the advantageous features of C6 bromination with C2 acetic acid functionalization. This strategic molecular design creates a multifaceted pharmacophore with enhanced drug-like properties and biological activities. The compound exhibits a calculated pKₐ of approximately 4.3 for the carboxylic acid group, ensuring partial ionization (≈15%) at physiological pH 7.4, which enhances aqueous solubility while maintaining sufficient lipophilicity (calculated logP ≈ 2.1) for passive membrane permeability [3] [6]. The bromine atom at C6 and the acetic acid moiety at C2 create a distinctive electronic gradient across the heterocyclic system, with the electron-deficient pyridine ring (due to bromine's electron-withdrawing effect) and the electron-rich imidazole portion, potentially facilitating charge-transfer interactions with biological targets [5] [9].
This molecular architecture demonstrates particular utility as:
The molecule's potential as a kinase inhibitor precursor was demonstrated in PDGFRβ inhibitor development, where derivatives of 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid showed cellular IC₅₀ values of 18 nM—significantly more potent than non-brominated analogues (IC₅₀ ≈ 46 nM) [3]. The improved activity stems from synergistic effects: bromine enhances hydrophobic pocket occupancy while the acetic acid moiety forms salt bridges with polar residues in the ATP-binding site [3].
Several efficient synthetic routes have been developed to access 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, with the most common strategies involving either direct functionalization of preformed imidazo[1,2-a]pyridine cores or assembly from brominated pyridine precursors.
Route 1: Palladium-Catalyzed Coupling ApproachThis method employs a sequential cross-coupling and cyclization strategy:
This route provides excellent regiocontrol but requires multiple protection/deprotection steps, with overall yields typically ranging from 25-35% [3].
Route 2: Photoredox-Catalyzed Alkynylation/CyclizationEmerging as a more efficient approach, this method utilizes:
This innovative photochemical strategy enables direct incorporation of the acetic acid precursor using acetylene as a C2 synthon, significantly reducing synthetic steps. The reaction proceeds under mild conditions (room temperature, visible light irradiation) with improved atom economy and yields reaching 45-60% [8].
Method | Key Steps | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Palladium-Catalyzed Coupling | Suzuki coupling, Cyclization, Oxidation | 25-35 | Regioselective, Scalable | Multiple steps, Costly catalysts |
Photoredox Alkynylation | Radical addition, Cyclization, Hydrolysis | 45-60 | Fewer steps, Atom economy | Specialized equipment required |
Knorr-type Cyclization | Bromopyridine condensation with α-bromoketones | 30-40 | Simple reagents | Limited substrate scope |
Route 3: Knorr-type CyclizationA classical approach involves:
While operationally simpler, this method provides lower yields (30-40%) due to competing decomposition pathways during decarboxylation. Recent advances have focused on microwave-assisted cyclization to improve efficiency and reduce reaction times [9].
The synthetic versatility of 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid enables its application as a key intermediate for generating diverse libraries of bioactive compounds. The bromine substituent permits further derivatization through cross-coupling reactions, while the carboxylic acid functionality allows conversion to amides, esters, and other derivatives, facilitating comprehensive structure-activity relationship studies across multiple therapeutic targets [3] [5] [8].
Compound Category | Example Structure | Biological Activity | Key Transformation |
---|---|---|---|
Amide Derivatives | 6-Bromo-2-(2-(piperidin-1-yl)-2-oxoethyl)imidazo[1,2-a]pyridine | PDGFRβ inhibition (IC₅₀ = 18 nM) | Amide coupling |
Suzuki Coupling Products | 2-(6-(Pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)acetic acid | Antimycobacterial (MIC = 0.8 μM) | Suzuki cross-coupling |
Ester Prodrugs | Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | Improved oral bioavailability | Esterification |
Heterocycle-Fused Systems | Imidazo[1',2':1,6]pyrido[2,3-d]imidazol-5(6H)-one | Kinase inhibition | Intramolecular cyclization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2